molecular formula C36H58O10 B1232071 [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate CAS No. 31297-79-7

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B1232071
CAS No.: 31297-79-7
M. Wt: 650.8 g/mol
InChI Key: CUOZRGBQTOSWAY-PWEPJYDOSA-N
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Mechanism of Action

Target of Action

Arjunetin, a compound isolated from the bark of the tree Terminalia arjuna, has been found to bind to key targets of SARS-CoV-2, namely 3CLpro, PLpro, and RdRp . These proteins play crucial roles in the replication of the virus. Arjunetin’s interaction with these targets inhibits their function, thereby potentially preventing the virus from replicating within the host cell .

Mode of Action

Arjunetin binds to these targets with higher binding energy values compared to FDA-approved protease inhibitor drugs . This strong binding is facilitated by the close proximity of several –OH groups in Arjunetin, which enable strong hydrogen-bonding interactions with the residues of the target proteins . The rigid geometry of Arjunetin also offers stronger interaction at selected binding pockets and hinders rotational movements .

Biochemical Pathways

Arjunetin’s interaction with the 3CLpro, PLpro, and RdRp proteins of SARS-CoV-2 disrupts the virus’s replication process . Additionally, Arjunetin has been found to inhibit catalase activity , which could potentially affect various biochemical pathways in the body.

Result of Action

The primary result of Arjunetin’s action is the inhibition of key proteins involved in the replication of SARS-CoV-2, potentially preventing the virus from multiplying within the host cell . Additionally, Arjunetin’s inhibition of catalase activity could have various effects at the molecular and cellular levels .

Action Environment

The action of Arjunetin could potentially be influenced by various environmental factors. For instance, changes in climate and increasing levels of pollutants in the atmosphere could accelerate the rate of genetic mutations in microorganisms, potentially affecting the efficacy of Arjunetin . .

Biochemical Analysis

Biochemical Properties

Arjunetin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, arjunetin has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is pivotal in regulating blood pressure. Additionally, arjunetin interacts with antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative stress .

Cellular Effects

Arjunetin exerts multiple effects on different cell types and cellular processes. In endothelial cells, arjunetin promotes nitric oxide production, which is essential for vascular relaxation and blood flow regulation. It also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation. Furthermore, arjunetin modulates gene expression related to inflammation and apoptosis, contributing to its protective effects on cardiovascular cells .

Molecular Mechanism

At the molecular level, arjunetin exerts its effects through various mechanisms. It binds to ACE, inhibiting its activity and thus lowering blood pressure. Arjunetin also activates antioxidant response elements (ARE) in the nucleus, leading to the upregulation of genes involved in antioxidant defense. Additionally, arjunetin inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of arjunetin have been observed to change over time. Arjunetin is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that arjunetin maintains its protective effects on cellular function over extended periods, with sustained antioxidant and anti-inflammatory activities .

Dosage Effects in Animal Models

The effects of arjunetin vary with different dosages in animal models. At low to moderate doses, arjunetin exhibits beneficial effects such as reduced blood pressure and improved cardiac function. At high doses, arjunetin can cause adverse effects, including gastrointestinal disturbances and potential toxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic benefits without adverse effects .

Metabolic Pathways

Arjunetin is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism and detoxification. Arjunetin also affects metabolic flux by modulating the levels of various metabolites, including those involved in lipid metabolism. This modulation contributes to its lipid-lowering effects, which are beneficial for cardiovascular health .

Transport and Distribution

Within cells and tissues, arjunetin is transported and distributed through specific transporters and binding proteins. It is known to interact with glucose transporters, facilitating its uptake into cells. Once inside the cells, arjunetin can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects .

Subcellular Localization

Arjunetin’s subcellular localization is crucial for its activity and function. It is directed to specific compartments through targeting signals and post-translational modifications. For example, arjunetin can be phosphorylated, which influences its localization to the nucleus. In the nucleus, arjunetin can interact with transcription factors and other nuclear proteins, modulating gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arjunetin can be isolated from the ethanolic extract of Terminalia arjuna bark. The extraction process involves the use of solvents such as ethanol, followed by chromatographic techniques to purify the compound . High-performance thin-layer chromatography (HPTLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used methods for the separation and quantification of arjunetin .

Industrial Production Methods: Industrial production of arjunetin involves large-scale extraction from Terminalia arjuna bark. The bark is first dried and powdered, then subjected to solvent extraction using ethanol or other suitable solvents. The extract is then purified using chromatographic techniques to obtain arjunetin in its pure form .

Chemical Reactions Analysis

Types of Reactions: Arjunetin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of arjunetin can lead to the formation of arjunolic acid, while reduction can yield arjunic acid .

Scientific Research Applications

Arjunetin has a wide range of scientific research applications:

Comparison with Similar Compounds

Arjunetin is compared with other oleanane triterpenoids such as oleanolic acid, arjunolic acid, and arjunolitin:

    Oleanolic Acid: Both arjunetin and oleanolic acid exhibit antioxidant and anti-inflammatory properties.

    Arjunolic Acid: Arjunolic acid is another triterpenoid with cardioprotective effects.

    Arjunolitin: Similar to arjunetin, arjunolitin is isolated from Terminalia arjuna bark and has therapeutic properties.

Properties

CAS No.

31297-79-7

Molecular Formula

C36H58O10

Molecular Weight

650.8 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C36H58O10/c1-31(2)12-14-36(30(44)46-29-26(41)25(40)24(39)20(17-37)45-29)15-13-34(6)18(23(36)28(31)43)8-9-22-33(5)16-19(38)27(42)32(3,4)21(33)10-11-35(22,34)7/h8,19-29,37-43H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24-,25+,26-,27+,28+,29+,33+,34-,35-,36+/m1/s1

InChI Key

CUOZRGBQTOSWAY-PWEPJYDOSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)CO)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C

Synonyms

arjunetin

Origin of Product

United States

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